2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7HCl2F3N2. It is known for its applications in the synthesis of various agrochemicals, particularly herbicides and insecticides. The compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-amino-5-methylpyridine, which undergoes chlorination followed by diazotization and reaction with copper chloride to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures is crucial in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: For potential oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with new functional groups replacing the chlorine atoms .
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of high-efficiency agrochemicals with low toxicity and minimal environmental impact
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets. In agrochemical applications, it acts on enzymes and pathways critical for the survival of pests and weeds. The presence of chlorine and fluorine atoms enhances its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3,5,6-Tetrachloropyridine
Uniqueness
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals .
Biological Activity
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile is a pyridine derivative notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly influences its reactivity and biological profile. These substituents can enhance the compound's lipophilicity and alter its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isonicotinonitrile possess antibacterial properties against various pathogens, including Escherichia coli and Candida albicans . The minimum inhibitory concentrations (MICs) of related compounds suggest that modifications in the molecular structure can lead to enhanced efficacy against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, similar compounds have demonstrated IC50 values lower than established chemotherapeutics like Doxorubicin in human cancer cell lines . The mechanism often involves the down-regulation of critical genes related to cancer proliferation, such as TP53 and EGFR, indicating a potential pathway for therapeutic intervention.
Case Studies and Research Findings
-
Antibacterial Studies :
- In a comparative study, several isonicotinonitrile derivatives were tested for their antibacterial properties. The most active derivative exhibited an MIC of 4.88 µg/mL against Bacillus mycoides .
- The introduction of trifluoromethyl groups was shown to enhance binding interactions with bacterial enzymes, thereby increasing antibacterial effectiveness.
-
Anticancer Investigations :
- A series of urea derivatives containing trifluoromethyl substitutions were synthesized and tested against eight human cancer cell lines. Compounds with structural similarities to this compound showed promising results with IC50 values comparable to standard treatments .
- Molecular docking studies indicated strong binding affinities to targets involved in cancer progression, supporting the hypothesis that this compound could serve as a lead structure for new anticancer agents.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of structurally related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity Profile |
---|---|---|---|
2-Chloro-5-(trifluoromethyl)isonicotinonitrile | C7ClF3N | One chloro group | Moderate antibacterial activity |
2,3-Dichloro-4-methyl-5-(trifluoromethyl)pyridine | C7ClF3N | Methyl group instead of nitrile | Enhanced anticancer activity |
2,3-Dichloro-5-(trichloromethyl)pyridine | C6Cl4N | More chlorinated | Higher reactivity but lower selectivity |
This comparison illustrates that while these compounds share structural features, their unique functional groups lead to different chemical behaviors and biological activities.
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-3(1-13)4(7(10,11)12)2-14-6(5)9/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMJZDYFJMJDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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